molecular formula C8H12 B101903 (E,E,E)-2,4,6-Octatriene CAS No. 15192-80-0

(E,E,E)-2,4,6-Octatriene

Cat. No. B101903
CAS RN: 15192-80-0
M. Wt: 108.18 g/mol
InChI Key: CGMDPTNRMYIZTM-NKYSMPERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,E,E)-2,4,6-Octatriene is a naturally occurring organic compound that belongs to the family of hydrocarbons. It is a colorless liquid with a strong odor and is commonly found in plants and animals. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including chemical synthesis, medicinal chemistry, and agriculture.

Scientific Research Applications

Vibrational Analysis

  • (E,E,E)-2,4,6-Octatriene has been analyzed for its vibrational properties. Spectroscopic studies have focused on the effects of the aldehydic group, chain length, and methyl substitution, providing insights into its structural and electronic characteristics (Aly et al., 1985).

Kinetics and Isotope Effects

  • The thermal isomerization of related compounds and the kinetic isotope effects have been studied, offering valuable data on reaction mechanisms and the geometry of transition states, which is crucial for understanding chemical reactivity and designing synthesis pathways (Baldwin & Reddy, 1987).

Insect Pheromones

  • Isomers of related compounds have been found in insect pheromones, indicating the role of these compounds in biological communication systems. This understanding is vital for developing environmentally friendly pest control methods (Zilkowski, Bartelt, & Vermillion, 2008).

Excited Triplet States

  • Studies on the lowest excited triplet states of (E,E,E)-2,4,6-Octatriene and its derivatives contribute to our understanding of their photochemical behavior, which is important in fields like photodynamic therapy and solar energy conversion (Langkilde, Jensen, & Wilbrandt, 1985).

Vibrational Spectra

  • The ground state vibrational spectra of (E,E,E)-2,4,6-Octatriene have been documented. Such spectral analyses aid in the identification and characterization of organic compounds, which is crucial in organic synthesis and the development of new materials (Langkilde et al., 1987).

Structural Studies

  • Structural studies of related compounds help in understanding the molecular geometry and electronic properties, which are essential for material science and the development of new organic compounds (Swenson, Morken, & Burton, 1997).

properties

CAS RN

15192-80-0

Product Name

(E,E,E)-2,4,6-Octatriene

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(2E,4E,6E)-octa-2,4,6-triene

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4+,8-7+

InChI Key

CGMDPTNRMYIZTM-NKYSMPERSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C

SMILES

CC=CC=CC=CC

Canonical SMILES

CC=CC=CC=CC

synonyms

s2,4,6-Octatriene, (E,E,E)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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